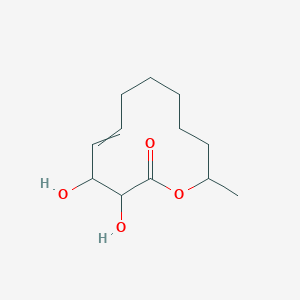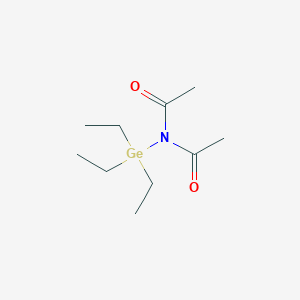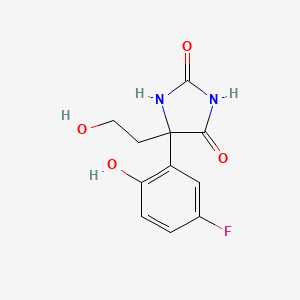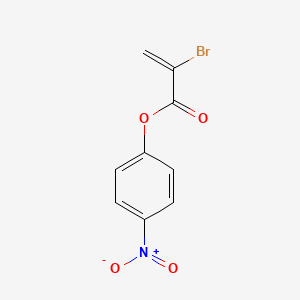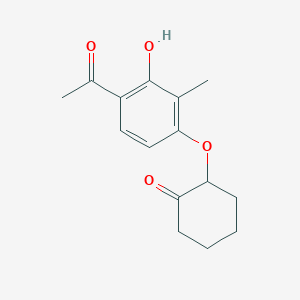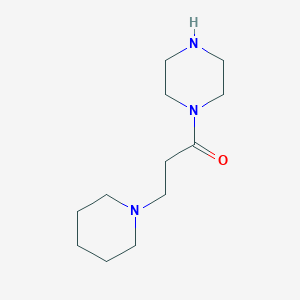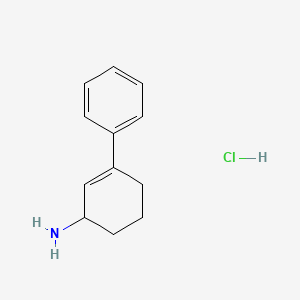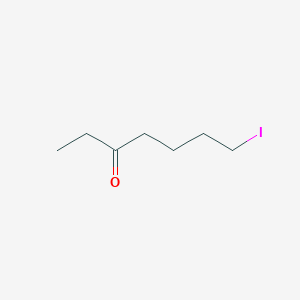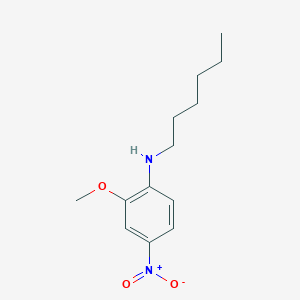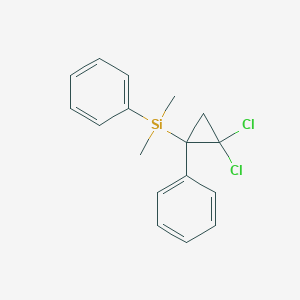
(2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane is an organosilicon compound characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a phenyl group, along with a dimethylphenylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane typically involves the dichlorocarbenation of [1-(di-ethoxymethyl)ethenyl]benzene followed by acetalization to form the target molecule . The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the cyclopropyl ring and the subsequent substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the cyclopropyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Cycloaddition Reactions: It can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, often requiring elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted cyclopropyl derivatives, while cycloaddition reactions can produce larger cyclic compounds.
Scientific Research Applications
(2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane has several scientific research applications:
Biology and Medicine:
Industry: It can be used as an intermediate in the production of other organosilicon compounds, which have applications in materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of (2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane involves its reactivity towards nucleophiles and electrophiles. The cyclopropyl ring, due to its strained nature, is particularly reactive and can undergo ring-opening reactions. The phenyl and dimethylphenylsilane moieties can participate in various substitution and addition reactions, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Chloro(dimethyl)phenylsilane: Similar in structure but lacks the cyclopropyl ring and the dichloro substitution.
Cyclopropane, 1,1-dichloro-2,2-dimethyl-: Similar cyclopropyl structure but different substituents.
Uniqueness
(2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane is unique due to the combination of a cyclopropyl ring with dichloro substitution and a dimethylphenylsilane moiety
Properties
CAS No. |
112805-20-6 |
|---|---|
Molecular Formula |
C17H18Cl2Si |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
(2,2-dichloro-1-phenylcyclopropyl)-dimethyl-phenylsilane |
InChI |
InChI=1S/C17H18Cl2Si/c1-20(2,15-11-7-4-8-12-15)16(13-17(16,18)19)14-9-5-3-6-10-14/h3-12H,13H2,1-2H3 |
InChI Key |
RIQILLKAJKVJOP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C2(CC2(Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14313442.png)
![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
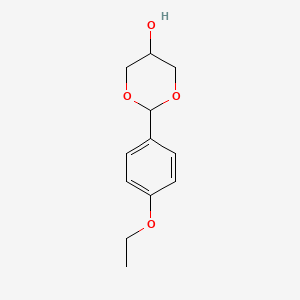
![Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester](/img/structure/B14313458.png)
